Cas no 1428371-43-0 (1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide)

1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide is a specialized sulfonamide derivative with a complex molecular structure featuring a 2-chlorophenyl group, a dihydrobenzofuran moiety, and a dimethylaminoethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting specific biological pathways. Its structural diversity allows for interactions with various receptor sites, making it a candidate for further research in drug development. The presence of the sulfonamide group enhances its binding affinity, while the chlorophenyl and benzofuran components contribute to its lipophilicity and metabolic stability. This compound is primarily utilized in preclinical studies for exploring novel therapeutic agents.
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide structure
1428371-43-0 structure
商品名:1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
CAS番号:1428371-43-0
MF:C19H23ClN2O3S
メガワット:394.915522813797
CID:5402928

1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-[2-(2,3-dihydro-5-benzofuranyl)-2-(dimethylamino)ethyl]benzenemethanesulfonamide
    • 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
    • インチ: 1S/C19H23ClN2O3S/c1-22(2)18(14-7-8-19-15(11-14)9-10-25-19)12-21-26(23,24)13-16-5-3-4-6-17(16)20/h3-8,11,18,21H,9-10,12-13H2,1-2H3
    • InChIKey: NJLXDWURLSHHQF-UHFFFAOYSA-N
    • ほほえんだ: C1(CS(NCC(C2=CC=C3OCCC3=C2)N(C)C)(=O)=O)=CC=CC=C1Cl

じっけんとくせい

  • 密度みつど: 1.305±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 540.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.92±0.40(Predicted)

1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6353-3276-5μmol
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6353-3276-2μmol
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6353-3276-15mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
15mg
$89.0 2023-09-09
Life Chemicals
F6353-3276-30mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
30mg
$119.0 2023-09-09
Life Chemicals
F6353-3276-20μmol
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6353-3276-100mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
100mg
$248.0 2023-09-09
Life Chemicals
F6353-3276-4mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
4mg
$66.0 2023-09-09
Life Chemicals
F6353-3276-5mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
5mg
$69.0 2023-09-09
Life Chemicals
F6353-3276-20mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
20mg
$99.0 2023-09-09
Life Chemicals
F6353-3276-40mg
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
1428371-43-0
40mg
$140.0 2023-09-09

1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide 関連文献

1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamideに関する追加情報

Introduction to Compound with CAS No. 1428371-43-0 and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 1428371-43-0 is a highly intriguing molecule in the realm of medicinal chemistry, characterized by its unique structural and functional attributes. This compound, formally known as 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide, has garnered significant attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents.

At the core of this compound's structure lies a sophisticated interplay of functional groups that contribute to its biological activity. The presence of a chlorophenyl group at the para position enhances its lipophilicity, facilitating better membrane penetration, while the methanesulfonamide moiety introduces a polar, negatively charged region that can interact favorably with biological targets. The N-substituent, featuring a 2,3-dihydro-1-benzofuran scaffold linked to a dimethylaminoethyl chain, adds another layer of complexity, potentially influencing both solubility and binding affinity.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological receptors with remarkable precision. Studies using molecular docking techniques have revealed that 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide exhibits high affinity for certain enzyme families implicated in inflammatory and metabolic disorders. This has spurred interest in exploring its potential as a lead compound for drug discovery programs targeting these conditions.

In parallel, experimental investigations have begun to unravel the pharmacokinetic profile of this molecule. Preliminary in vitro studies suggest that it demonstrates favorable solubility parameters and moderate metabolic stability, which are critical factors for any candidate drug molecule. Additionally, the compound's chemical structure allows for facile derivatization, enabling medicinal chemists to fine-tune its properties through structural modifications aimed at optimizing efficacy and minimizing side effects.

The benzofuran moiety in 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide is particularly noteworthy, as it is a common pharmacophore found in numerous bioactive natural products and synthetic drugs. This scaffold is known for its ability to modulate various biological pathways, including those involved in pain perception, neurodegeneration, and cancer progression. The recent surge in research on benzofuran derivatives has highlighted their therapeutic potential, making this compound a promising candidate for further exploration.

One of the most exciting developments in the field has been the integration of machine learning algorithms into drug discovery pipelines. These algorithms can predict the biological activity of compounds based on their structural features with unprecedented accuracy. When applied to 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide, such models have suggested potential therapeutic applications in areas such as neuroinflammation and cardiovascular diseases. These predictions have guided researchers toward designing more targeted experiments and have accelerated the pace of discovery.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes using advanced catalytic systems and green chemistry principles. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently.

Evaluation of the compound's safety profile is another critical aspect of its development. Comprehensive toxicological studies are being conducted to assess its potential side effects and determine appropriate dosing regimens. These studies include acute toxicity assays, chronic toxicity evaluations, and genotoxicity assessments to ensure that any future therapeutic applications are safe for human use.

The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists, biologists, pharmacologists, and computational scientists. By leveraging cutting-edge technologies and integrating diverse expertise, researchers can more effectively explore the therapeutic potential of molecules like 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide. This collaborative approach has already led to breakthroughs in understanding complex disease mechanisms and developing innovative treatment strategies.

In conclusion, the compound with CAS number 1428371-43-0, characterized by its intricate structure as 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide, represents a significant advancement in medicinal chemistry. Its unique structural features combined with promising preclinical data make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this molecule, it holds great promise for addressing some of today's most pressing medical challenges.

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